molecular formula C14H18O3 B13638168 5-(Hexyloxy)isophthalaldehyde

5-(Hexyloxy)isophthalaldehyde

Cat. No.: B13638168
M. Wt: 234.29 g/mol
InChI Key: DHKNGYQIUBIIKF-UHFFFAOYSA-N
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Description

5-(Hexyloxy)isophthalaldehyde is an organic compound with the molecular formula C14H18O3 It is a derivative of isophthalaldehyde, where a hexyloxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)isophthalaldehyde typically involves the alkylation of isophthalaldehyde with hexanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to reflux temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(Hexyloxy)isophthalaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-(Hexyloxy)isophthalic acid.

    Reduction: 5-(Hexyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hexyloxy)isophthalaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of Schiff bases and coordination complexes.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form conjugated systems.

    Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)isophthalaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which can then participate in further chemical transformations. The hexyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

    Schiff Base Formation: The aldehyde groups react with primary amines to form imines, which can then undergo further reactions.

    Nucleophilic Substitution: The hexyloxy group can be replaced by various nucleophiles, leading to a wide range of derivatives.

Comparison with Similar Compounds

    Isophthalaldehyde: The parent compound without the hexyloxy group.

    Terephthalaldehyde: An isomer with aldehyde groups in the para position.

    Phthalaldehyde: An isomer with aldehyde groups in the ortho position.

Uniqueness: 5-(Hexyloxy)isophthalaldehyde is unique due to the presence of the hexyloxy group, which imparts different solubility and reactivity characteristics compared to its parent compound and other isomers. This makes it particularly useful in applications requiring specific solubility or reactivity profiles.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-hexoxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C14H18O3/c1-2-3-4-5-6-17-14-8-12(10-15)7-13(9-14)11-16/h7-11H,2-6H2,1H3

InChI Key

DHKNGYQIUBIIKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1)C=O)C=O

Origin of Product

United States

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